Cas no 100926-41-8 ((2R)-2-(1-adamantyl)-2-amino-acetic acid)

(2R)-2-(1-Adamantyl)-2-amino-acetic acid is a chiral adamantane-derived amino acid with a rigid, hydrophobic adamantyl group, offering unique steric and electronic properties. Its stereospecific (R)-configuration enhances selectivity in peptide synthesis and drug development, particularly for targeting biomolecules with high affinity. The adamantyl moiety improves metabolic stability and membrane permeability, making it valuable in medicinal chemistry for designing protease inhibitors or receptor modulators. The carboxylic acid and amino functional groups allow for versatile derivatization, facilitating incorporation into complex molecular architectures. This compound is particularly useful in structural studies and as a building block for bioactive compounds requiring constrained geometry. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(2R)-2-(1-adamantyl)-2-amino-acetic acid structure
100926-41-8 structure
Product Name:(2R)-2-(1-adamantyl)-2-amino-acetic acid
CAS No:100926-41-8
MF:C12H19NO2
MW:209.2847635746
MDL:MFCD23380761
CID:5303359
Update Time:2026-03-10

(2R)-2-(1-adamantyl)-2-amino-acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-(adamantan-1-yl)-2-aminoacetic acid
    • (R)-2-(Adamantan-1-yl)-2-aminoacetic acid
    • (2R)-2-(1-adamantyl)-2-amino-acetic acid
    • MDL: MFCD23380761
    • Inchi: 1S/C12H19NO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6,13H2,(H,14,15)/t7?,8?,9?,10-,12?/m0/s1
    • InChI Key: NJRFVURYVWPLKB-SPPFVYQKSA-N
    • SMILES: C(O)(=O)[C@@H](C12CC3CC(CC(C3)C1)C2)N

(2R)-2-(1-adamantyl)-2-amino-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0648-100MG
(2R)-2-(1-adamantyl)-2-amino-acetic acid
100926-41-8 95%
100MG
¥ 3,201.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0648-250MG
(2R)-2-(1-adamantyl)-2-amino-acetic acid
100926-41-8 95%
250MG
¥ 5,121.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0648-500MG
(2R)-2-(1-adamantyl)-2-amino-acetic acid
100926-41-8 95%
500MG
¥ 8,540.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0648-1G
(2R)-2-(1-adamantyl)-2-amino-acetic acid
100926-41-8 95%
1g
¥ 12,804.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0648-5G
(2R)-2-(1-adamantyl)-2-amino-acetic acid
100926-41-8 95%
5g
¥ 38,412.00 2023-03-30
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD293283-1g
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid
100926-41-8 97+%
1g
¥12804.0 2023-04-06
Advanced ChemBlocks
P50000-1G
(2R)-2-(adamantan-1-yl)-2-aminoacetic acid
100926-41-8 97%
1g
$4125 2024-05-21
Ambeed
A720613-1g
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid
100926-41-8 97+%
1g
$1915.0 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0648-100mg
(2R)-2-(1-adamantyl)-2-amino-acetic acid
100926-41-8 95%
100mg
¥3201.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0648-250mg
(2R)-2-(1-adamantyl)-2-amino-acetic acid
100926-41-8 95%
250mg
¥5121.0 2024-04-26

(2R)-2-(1-adamantyl)-2-amino-acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:100926-41-8)(2R)-2-(1-adamantyl)-2-amino-acetic acid
Order Number:A1019578
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:23
Price ($):1724.0
Email:sales@amadischem.com

Additional information on (2R)-2-(1-adamantyl)-2-amino-acetic acid

Introduction to (2R)-2-(1-adamantyl)-2-amino-acetic Acid (CAS No. 100926-41-8)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule holding unique properties that can be leveraged for therapeutic applications. One such compound, (2R)-2-(1-adamantyl)-2-amino-acetic acid (CAS No. 100926-41-8), has garnered significant attention in recent years due to its promising characteristics and potential in various biomedical applications. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical structure, pharmacological significance, and the latest research findings that underscore its importance in modern medicine.

The molecular structure of (2R)-2-(1-adamantyl)-2-amino-acetic acid is characterized by a combination of rigid and flexible functional groups, which contribute to its unique physicochemical properties. The presence of an adamantyl group at the second carbon position imparts exceptional stability and lipophilicity, making it an attractive candidate for drug design. This structural feature is particularly relevant in the context of developing molecules that require efficient penetration across biological membranes. Additionally, the amino-acetic acid moiety provides a versatile scaffold for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles.

In recent years, there has been a surge in research focused on understanding the therapeutic potential of compounds with structural motifs similar to (2R)-2-(1-adamantyl)-2-amino-acetic acid. One area of particular interest is its application in the development of enzyme inhibitors. The adamantyl group's rigidity and hydrophobicity have been shown to enhance binding affinity to target enzymes, making it an effective tool for modulating enzymatic activity. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various proteases and kinases, which are implicated in numerous pathological processes. These findings have opened up new avenues for the treatment of conditions such as cancer, inflammation, and neurodegenerative diseases.

Another compelling aspect of (2R)-2-(1-adamantyl)-2-amino-acetic acid is its potential as a chiral building block in pharmaceutical synthesis. The presence of a stereocenter at the second carbon position allows for the creation of enantiomerically pure compounds, which are often required for optimal pharmacological activity. Chirality plays a crucial role in drug efficacy and safety, as different enantiomers can exhibit distinct biological responses. The adamantyl group's stability ensures that the chiral center remains intact under various reaction conditions, facilitating the synthesis of complex drug molecules with high enantiomeric purity.

The pharmacokinetic properties of (2R)-2-(1-adamantyl)-2-amino-acetic acid are also worthy of note. Due to its lipophilic nature, this compound demonstrates favorable solubility parameters that enhance its absorption and distribution within biological systems. Furthermore, its metabolic stability allows for prolonged half-life in vivo, which is advantageous for therapeutic applications requiring sustained drug levels. These characteristics make it an ideal candidate for formulations designed to deliver drugs over extended periods.

Recent advancements in computational chemistry have further elucidated the interactions between (2R)-2-(1-adamantyl)-2-amino-acetic acid and biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided the design of novel derivatives with enhanced binding properties and improved selectivity profiles. For example, researchers have successfully synthesized analogs that exhibit stronger inhibitory effects on target enzymes while minimizing off-target interactions, thereby reducing potential side effects.

The versatility of (2R)-2-(1-adamantyl)-2-amino-acetic acid extends beyond its direct application as a therapeutic agent; it also serves as a valuable intermediate in synthetic chemistry. Its structural framework provides multiple sites for functionalization, allowing chemists to introduce diverse pharmacophores and explore new chemical space. This flexibility has led to the development of innovative drug candidates across different therapeutic areas. For instance, researchers have utilized this compound as a precursor in the synthesis of small molecule inhibitors targeting viral proteases, contributing to efforts aimed at combating infectious diseases.

In conclusion, (CAS No. 100926-41-8) stands out as a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features, combined with its favorable physicochemical properties, make it an invaluable tool for designing novel therapeutics targeting various diseases. As ongoing research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in advancing modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:100926-41-8)(2R)-2-(1-adamantyl)-2-amino-acetic acid
A1019578
Purity:99%
Quantity:1g
Price ($):1724.0
Email